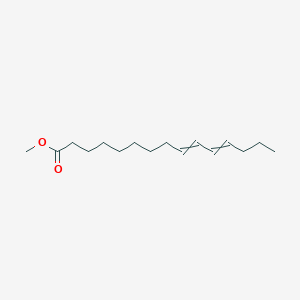

Methyl pentadeca-9,11-dienoate

Description

Methyl pentadeca-9,11-dienoate is a methyl ester of a 15-carbon unsaturated fatty acid characterized by conjugated double bonds at positions 9 and 11. Its molecular formula is C₁₆H₂₈O₂, with a molecular weight of 252.40 g/mol. The compound’s conjugated diene system may contribute to unique reactivity, stability, or biological activity, similar to related esters observed in essential oils or synthetic pathways .

Properties

CAS No. |

63024-94-2 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

methyl pentadeca-9,11-dienoate |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h5-8H,3-4,9-15H2,1-2H3 |

InChI Key |

KPJMJWKSMYECQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pentadeca-9,11-dienoate can be synthesized through the esterification of pentadeca-9,11-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl pentadeca-9,11-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclic peroxides and other oxidation products.

Reduction: Catalytic reduction can cleave the double bonds and convert the compound into saturated esters.

Substitution: Bromination and epoxidation reactions can introduce bromine atoms or epoxy groups into the molecule.

Common Reagents and Conditions

Oxidation: Photosensitized oxidation using singlet oxygen or other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Bromination using bromine or N-bromosuccinimide (NBS); epoxidation using peracids such as m-chloroperbenzoic acid (MCPBA).

Major Products Formed

Oxidation: Cyclic peroxides and furanoid esters.

Reduction: Saturated methyl esters.

Substitution: Dibromo and epoxy esters.

Scientific Research Applications

Methyl pentadeca-9,11-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl pentadeca-9,11-dienoate involves its interaction with cellular components and enzymes. The compound can undergo oxidation to form reactive intermediates that may interact with biological targets, leading to various effects. The specific molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Key Comparative Insights:

This may influence solubility and interaction with lipid membranes or enzymes . The brominated C15 analog (C16H27BrO2) demonstrates how halogenation increases molecular weight and introduces reactivity for further synthetic modifications .

Functional Group Modifications: The hydroxyl group in methyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate enhances polarity, enabling hydrogen bonding and increasing solubility in polar solvents compared to non-hydroxylated analogs. This functional group is critical for interactions in biochemical pathways . Bromination at C12 in the pentadeca derivative introduces a site for nucleophilic substitution, making it a versatile intermediate in pharmaceutical synthesis .

Double Bond Configuration :

- The E/Z isomerism in double bonds (e.g., 9E,11Z vs. 9Z,11E) affects molecular geometry. For example, trans (E) configurations may reduce steric hindrance, enhancing stability or receptor binding, while cis (Z) configurations could increase membrane permeability .

Biological and Industrial Relevance: Methyl octadeca-9,11-dienoate’s abundance in Liparis nervosa essential oil suggests roles in plant defense or antimicrobial activity . Synthetic brominated or hydroxylated analogs highlight their utility in drug development, such as anti-inflammatory agents or biochemical probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.